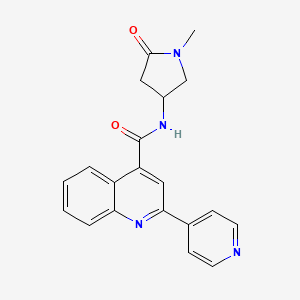![molecular formula C21H34N2O3 B6099051 1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6099051.png)
1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[cyclohexyl(methyl)amino]-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol, commonly known as CGP 12177, is a selective β-adrenoceptor antagonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been extensively studied for its biochemical and physiological effects.
作用机制
CGP 12177 acts as a competitive antagonist of β-adrenoceptors, specifically targeting the β1 and β2 subtypes. By binding to these receptors, CGP 12177 blocks the binding of endogenous agonists, such as adrenaline and noradrenaline, and prevents their downstream signaling pathways from being activated. This results in a decrease in heart rate, blood pressure, and other physiological responses that are regulated by β-adrenoceptors.
Biochemical and Physiological Effects:
CGP 12177 has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that CGP 12177 can inhibit the activity of adenylate cyclase, an enzyme that catalyzes the production of cyclic AMP (cAMP) from ATP. This leads to a decrease in cAMP levels and downstream signaling pathways that are regulated by cAMP.
In vivo studies have shown that CGP 12177 can decrease heart rate and blood pressure in animal models. This compound has also been shown to modulate glucose metabolism and lipid metabolism, indicating its potential therapeutic applications in metabolic disorders.
实验室实验的优点和局限性
One of the main advantages of using CGP 12177 in lab experiments is its selectivity for β-adrenoceptors. This allows researchers to specifically target these receptors and study their downstream signaling pathways without affecting other receptors or signaling pathways.
However, one limitation of using CGP 12177 is its relatively low potency compared to other β-adrenoceptor antagonists. This can make it more difficult to achieve significant effects in experimental models, particularly in vivo studies.
未来方向
There are several future directions for research on CGP 12177 and its potential therapeutic applications. One area of interest is the development of novel β-adrenoceptor antagonists that are more potent and selective than CGP 12177. This could lead to the development of more effective treatments for cardiovascular and metabolic disorders.
Another area of interest is the study of the downstream signaling pathways that are regulated by β-adrenoceptors and their potential therapeutic applications. This could lead to the development of new drugs that target these pathways and improve patient outcomes in a range of diseases.
In conclusion, CGP 12177 is a selective β-adrenoceptor antagonist that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well characterized. There are several future directions for research on this compound and its potential therapeutic applications, highlighting its importance in the scientific community.
合成方法
The synthesis of CGP 12177 involves the reaction of 3-(4-morpholinylmethyl)phenoxypropanol with cyclohexylmethylamine in the presence of a catalyst. The reaction mixture is then purified using chromatographic techniques to obtain the final product. This synthesis method has been modified and optimized over the years to improve the yield and purity of CGP 12177.
科学研究应用
CGP 12177 has been used in various scientific research applications, including the study of β-adrenoceptor signaling pathways and the development of novel therapeutic agents. This compound has been shown to selectively bind to β-adrenoceptors and modulate their activity, leading to changes in cellular signaling and physiological responses.
属性
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-(morpholin-4-ylmethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-22(19-7-3-2-4-8-19)16-20(24)17-26-21-9-5-6-18(14-21)15-23-10-12-25-13-11-23/h5-6,9,14,19-20,24H,2-4,7-8,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIKQNFBGXXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CN2CCOCC2)O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6098972.png)
amine](/img/structure/B6098977.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![N-(3-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6099009.png)
![4-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B6099018.png)

![6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099028.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6099038.png)

![5,7-diethyl-2-(5-methoxy-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6099058.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6099060.png)